4-tert-butylbenzoyl Fluoride

Description

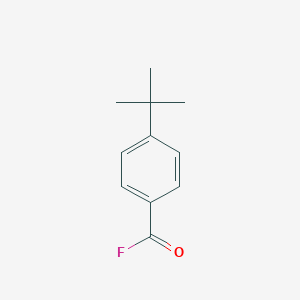

Structure

2D Structure

3D Structure

Properties

CAS No. |

174579-99-8 |

|---|---|

Molecular Formula |

C11H13FO |

Molecular Weight |

180.22 g/mol |

IUPAC Name |

4-tert-butylbenzoyl fluoride |

InChI |

InChI=1S/C11H13FO/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3 |

InChI Key |

XPVHEVIAWLGIOT-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)F |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)F |

Synonyms |

Benzoyl fluoride, 4-(1,1-dimethylethyl)- (9CI) |

Origin of Product |

United States |

Properties of 4 Tert Butylbenzoyl Fluoride

The physicochemical properties of 4-tert-butylbenzoyl fluoride (B91410) are crucial for its handling, storage, and application in chemical synthesis.

Physicochemical

| Property | Value |

|---|---|

| CAS Number | 174579-99-8 bldpharm.com |

| Molecular Formula | C11H13FO bldpharm.com |

| Molecular Weight | 180.22 g/mol bldpharm.com |

| Appearance | Not explicitly stated in search results, but likely a liquid or low-melting solid. |

| Boiling Point | Not available in search results. |

| Storage | Store in a dry, sealed container in a freezer below -20°C. bldpharm.com |

This table is populated with data from available search results. Some properties may not be explicitly mentioned in the provided sources.

Synthesis and Manufacturing Processes

The primary method for synthesizing 4-tert-butylbenzoyl fluoride (B91410) involves the conversion of the corresponding carboxylic acid or its derivative.

A common laboratory-scale synthesis involves the deoxygenative fluorination of 4-tert-butylbenzoic acid. One reported method utilizes N-trifluoromethylthiophthalimide as a fluorinating reagent in the presence of a base like triethylamine (B128534) and a catalyst such as tetra-n-butylammonium iodide (TBAI) in an anhydrous solvent like acetonitrile (B52724). This reaction proceeds at a mild temperature of 35°C for 16 hours and can yield the product in high purity (89% yield). rsc.orgresearchgate.net

Another general approach for the synthesis of acyl fluorides is the reaction of the corresponding acyl chloride with a fluoride source. orgsyn.org For example, 4-tert-butylbenzoyl chloride can be reacted with a suitable fluorinating agent to produce 4-tert-butylbenzoyl fluoride. This halogen exchange reaction is a common strategy for preparing acyl fluorides. fishersci.caorgsyn.org

Key Reactions and Transformations

4-tert-butylbenzoyl fluoride (B91410) participates in several important chemical reactions, primarily driven by the reactivity of the acyl fluoride group.

Acylation Reactions: Like other acyl fluorides, 4-tert-butylbenzoyl fluoride is an effective acylating agent. It can react with nucleophiles such as amines to form amides and with alcohols to form esters. These reactions are often cleaner and more controlled than those using the more reactive acyl chlorides. beilstein-journals.orgresearchgate.net

Friedel-Crafts Reactions: While not directly detailed for this compound, the related 4-tert-butylbenzyl alcohol can be activated in situ to form a reactive intermediate, likely the benzyl (B1604629) fluoride, which then undergoes Friedel-Crafts benzylation with various arenes to form 1,1-diarylmethanes. rsc.org This suggests the potential for this compound or its derivatives to participate in similar electrophilic aromatic substitution reactions.

Suzuki-Miyaura Coupling: Acyl fluorides can be utilized in palladium-catalyzed cross-coupling reactions. For example, acyl fluorides can be coupled with alkyl 9-borabicyclo[3.3.1]nonane (9-BBN) derivatives in the presence of a palladium catalyst and a fluoride source to form ketones. rsc.org

Applications in Modern Chemical Synthesis

The unique properties of 4-tert-butylbenzoyl fluoride (B91410) make it a valuable tool in modern organic synthesis.

Building Block in Organic Synthesis: 4-tert-butylbenzoyl fluoride serves as a key intermediate in the synthesis of more complex molecules. For example, its precursor, 4-tert-butylbenzoyl chloride, is used to synthesize 9,9'-spirobifluorene-bridged bipolar systems and 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, which are relevant in materials science. fishersci.ca

Synthesis of Amides and Peptides: The controlled reactivity of acyl fluorides makes them particularly useful in amide bond formation, a fundamental reaction in the synthesis of peptides and pharmaceuticals. researchgate.net One-pot procedures have been developed where a carboxylic acid is first converted to its acyl fluoride, which then reacts with an amine to form the desired amide in high yield. beilstein-journals.orgnih.gov This approach has been successfully applied to the synthesis of dipeptides. nih.govresearchgate.net

Fluorination Reactions: While the primary role of this compound is as an acylating agent, the broader class of acyl fluorides can sometimes act as a source of fluoride ions. thieme-connect.com More directly, the synthesis of related fluorinated compounds, such as 4-tert-butylbenzyl fluoride, has been extensively studied using various nucleophilic fluorinating reagents. researchgate.netnih.govresearchgate.netresearchgate.netacs.orgrsc.org These studies contribute to the broader understanding of fluorination chemistry, a critical area in the development of new pharmaceuticals and agrochemicals. researchgate.net

Computational and Theoretical Investigations Pertaining to 4 Tert Butylbenzoyl Fluoride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying organic molecules of moderate size. DFT calculations can elucidate various molecular properties of 4-tert-butylbenzoyl fluoride (B91410), from its ground-state geometry to the energetic profiles of its reactions. Standard functionals, such as B3LYP, paired with basis sets like 6-311++G(d,p), are commonly used to model such systems, providing reliable predictions of electronic and structural characteristics. These calculations are fundamental to understanding the influence of the para-tert-butyl group on the reactivity of the benzoyl fluoride core.

For instance, in a typical nucleophilic acyl substitution reaction, such as the conversion of 4-tert-butylbenzoyl chloride to 4-tert-butylbenzoyl fluoride using a fluoride source, DFT can model the stepwise pathway. This often involves the formation of a tetrahedral intermediate. The calculations would elucidate the energy barriers for the formation and collapse of this intermediate. The presence of the electron-donating tert-butyl group at the para position is expected to slightly destabilize the negatively charged transition state leading to the tetrahedral intermediate, potentially increasing the activation energy compared to the unsubstituted benzoyl chloride.

Below is a hypothetical data table illustrating the calculated Gibbs free energies for a fluorination reaction, based on principles of physical organic chemistry and data from related systems.

| Reaction Species | Calculated Gibbs Free Energy (ΔG) in kcal/mol |

| 4-tert-butylbenzoyl Chloride + F⁻ (Reactants) | 0.00 (Reference) |

| [Transition State 1] | +15.8 |

| [Tetrahedral Intermediate] | +4.2 |

| [Transition State 2] | +9.5 |

| This compound + Cl⁻ (Products) | -5.7 |

Note: This data is illustrative and intended to represent typical values obtained from DFT calculations for such a reaction.

DFT is also employed to investigate the non-covalent interactions between this compound and other species, including fluoride anions. These interactions are crucial in understanding catalysis, reaction mechanisms, and the formation of complexes. The calculations can predict the geometry and binding energy of complexes formed between this compound and a fluoride anion.

Such a complex might involve the fluoride anion interacting with the electrophilic carbonyl carbon. The strength of this interaction is influenced by the electronic properties of the aromatic ring. The electron-donating tert-butyl group increases the electron density on the carbonyl carbon, which would be expected to weaken the interaction with an incoming fluoride anion compared to the unsubstituted benzoyl fluoride. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can further quantify the charge transfer and orbital interactions within these complexes.

The following table provides hypothetical binding energies for fluoride anion complexes with substituted benzoyl fluorides, derived from general chemical principles.

| Benzoyl Fluoride Derivative | Calculated F⁻ Binding Energy (kcal/mol) |

| 4-Nitrobenzoyl Fluoride | -25.5 |

| Benzoyl Fluoride | -21.3 |

| This compound | -19.8 |

Note: This data is illustrative, reflecting the expected trend of decreasing binding energy with more electron-donating substituents.

Molecular Modeling and Simulation of Fluorination Processes

While DFT provides a static, quantum mechanical picture, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a reaction environment, such as in a solvent. MD simulations model the movement of atoms over time, providing insights into conformational changes, solvent effects, and the transport of reactants.

Prediction of Reactivity and Selectivity in Fluorination Reactions

Computational methods are invaluable for predicting the reactivity and selectivity of fluorination reactions. For aromatic systems like this compound, this can involve predicting the most likely sites for electrophilic or nucleophilic attack. Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, are particularly useful in this regard. The MEP map visualizes the electrostatic potential on the electron density surface of the molecule, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor).

For this compound, the MEP would show a significant region of positive potential around the carbonyl carbon, confirming its susceptibility to nucleophilic attack. The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), also provides critical information. The LUMO is typically localized on the carbonyl group, indicating that this is the site where an incoming nucleophile would donate its electrons. The energy of the LUMO can be correlated with the molecule's reactivity towards nucleophiles; a lower LUMO energy generally implies higher reactivity. The electron-donating effect of the tert-butyl group would be expected to raise the energy of the LUMO of this compound relative to unsubstituted benzoyl fluoride, suggesting a slight decrease in reactivity.

Sustainability and Green Chemistry Perspectives in the Synthesis and Utilization of 4 Tert Butylbenzoyl Fluoride

Development of Renewable Fluorination Reagents

The traditional reliance on hazardous fluorinating agents like hydrogen fluoride (B91410) (HF) has prompted research into safer, more sustainable alternatives. criver.com Most industrial fluorine is sourced from fluorspar (CaF₂), which is treated with sulfuric acid to produce HF, a toxic and corrosive gas requiring significant energy and stringent safety measures. criver.com The development of renewable and greener fluorination processes is crucial for reducing environmental impact.

One promising area is the development of recyclable, solid-supported reagents. For instance, 1,3-diarylimidazolium-based fluoride reagents have been developed that are air-stable, non-hygroscopic, and can be regenerated using hydrofluoric acid without organic solvents. acs.orgresearcher.life These reagents have shown effectiveness in the fluorination of various substrates, including acyl chlorides, offering a more sustainable pathway. acs.orgresearcher.life

Nature also provides inspiration for greener fluorination. The discovery of fluorinase enzymes, which catalyze the formation of carbon-fluorine bonds under ambient conditions, has spurred the design of synthetic catalysts that mimic this action. criver.com These synthetic mimics can use readily available and less hazardous metal fluorides, such as potassium fluoride (KF), as the fluorine source, making the process safer and more environmentally friendly. criver.comrsc.org The use of inorganic fluorides like KF represents a move towards safer and more economical fluoride sources. rsc.org

Ionic liquids are also being explored as media for nucleophilic fluorination. They can enhance the solubility and reactivity of alkali metal fluorides, which often suffer from solubility issues. bohrium.com Polymer-supported ionic liquids (PSILs) further improve this by allowing for easier catalyst recovery and reuse. bohrium.com

Recent innovations include the development of deoxyfluorinating reagents that can convert carboxylic acids directly to acyl fluorides, avoiding the need for more hazardous starting materials. researchgate.netbeilstein-journals.org Some of these reagents can be used in sub-stoichiometric amounts, further improving the green credentials of the synthesis. beilstein-journals.org Additionally, methods using thionyl fluoride (SOF₂) and a combination of trichloroisocyanuric acid and cesium fluoride offer pathways from carboxylic acids, aldehydes, or alcohols to acyl fluorides under mild conditions. nih.govacs.org

Table 1: Comparison of Traditional and Greener Fluorinating Agents

| Reagent Type | Examples | Key Sustainability Advantages |

|---|---|---|

| Traditional Agents | Hydrogen Fluoride (HF), Sulfur Tetrafluoride (SF₄) | Effective and widely used |

| Renewable/Recyclable Reagents | Imidazolium-based poly(hydrogen fluoride) salts | Regenerable without organic solvents, stable, non-hygroscopic acs.orgresearcher.life |

| Biomimetic Catalysts | Synthetic fluorinase mimics | Operate under ambient conditions, use safer fluoride sources (e.g., KF) criver.com |

| Inorganic Salts | Potassium Fluoride (KF) | Inexpensive, less hazardous, readily available rsc.org |

| Modern Deoxyfluorinating Agents | (Me₄N)SCF₃, BT-SCF₃, SOF₂ | Direct conversion from carboxylic acids, some can be used sub-stoichiometrically researchgate.netbeilstein-journals.orgnih.gov |

Efficient Catalyst Regeneration and Reuse

The synthesis of 4-tert-butylbenzoyl fluoride often involves a Friedel-Crafts acylation reaction. Traditionally, this reaction requires stoichiometric amounts of Lewis acid catalysts like aluminum trichloride (B1173362) (AlCl₃), which form strong complexes with the product and generate significant waste. ijcps.orgresearchgate.net A key aspect of green chemistry is the development of catalytic systems that are efficient, reusable, and minimize waste.

Solid acid catalysts, such as zeolites (e.g., Zeolite Hβ) and metal oxides (e.g., ZnO), have emerged as environmentally benign alternatives. ijcps.orgresearchgate.net These heterogeneous catalysts offer several advantages:

Easy Separation: They can be easily removed from the reaction mixture by simple filtration. ijcps.org

Reusability: Solid catalysts can often be regenerated and reused for multiple reaction cycles without a significant loss of activity. ijcps.orgacs.org For example, some catalysts can be regenerated by heating in a stream of air. acs.org

Reduced Waste: They eliminate the need for quenching and the subsequent aqueous work-up associated with homogeneous catalysts like AlCl₃, thereby reducing waste streams. researchgate.net

Research has demonstrated the successful application of various recyclable catalysts in acylation reactions. In₂O₃ supported on MCM-41 has shown high activity for the acylation of aromatic compounds with benzoyl chloride. acs.org Similarly, potassium iron zirconium phosphate (B84403) [PIZP], prepared by a sol-gel method, has been used for the benzoylation of different aromatic compounds and can be reused. acs.org One study on the catalytic fluorination of acyl chlorides specifically highlights a procedure for catalyst recovery, underscoring the focus on sustainability in modern synthetic methods. researchgate.net

Solvent Selection and Minimization

Solvents are a major contributor to the environmental impact of chemical processes. Green chemistry principles advocate for the reduction or elimination of hazardous solvents. In the context of this compound synthesis, significant strides have been made toward minimizing solvent use.

Solvent-free, or neat, reaction conditions are highly desirable. Friedel-Crafts acylations have been successfully carried out using solid acid catalysts in the absence of any solvent. ijcps.org This approach not only simplifies the reaction setup and product isolation but also completely eliminates solvent waste. Scale-up reactions for the synthesis of acyl fluorides have been demonstrated under solvent-free conditions, proving the practical viability of this strategy. rsc.org Zinc oxide (ZnO) has been shown to be effective for Friedel-Crafts acylation under solvent-free conditions at room temperature. researchgate.net

Where solvents are necessary, the focus shifts to using greener alternatives. This involves selecting solvents that are less toxic, derived from renewable resources, and readily biodegradable. While traditional Friedel-Crafts reactions often use chlorinated hydrocarbons, modern methods explore more benign options. acs.org

Mechanochemistry, which involves conducting reactions in the solid state through grinding or milling, offers another powerful approach to eliminate bulk solvents. A mechanochemical protocol for aromatic nucleophilic fluorination using potassium fluoride has been developed, demonstrating that these reactions can be fast and efficient without the need for high-boiling, toxic solvents. rsc.org

Emerging Research Directions and Future Scope for 4 Tert Butylbenzoyl Fluoride Chemistry

Chemo-, Regio-, and Stereoselective Transformations

A primary focus of modern synthetic chemistry is the development of reactions that proceed with high selectivity, minimizing waste and complex purification steps. For derivatives of 4-tert-butylbenzoyl fluoride (B91410), achieving chemo-, regio-, and stereoselectivity is a key research frontier.

Chemo- and Regioselectivity: Research is geared towards developing catalytic systems that can differentiate between multiple reactive sites on complex molecules when introducing the 4-tert-butylbenzoyl group. For instance, in a polyfunctional substrate, a catalyst could direct the acylation to a specific hydroxyl or amino group over others. Transition-metal-free methods for electrophilic fluorodesilylation have demonstrated high levels of chemo-, regio-, and stereoselectivity in the synthesis of allyl fluorides, showcasing a potential pathway for selective transformations that could be adapted for acyl fluorides. researchgate.net

Stereoselectivity: The asymmetric synthesis of molecules containing fluorine is of paramount importance, as the stereochemistry of a chiral center can dramatically influence biological activity. nih.gov Future research will likely focus on the development of chiral catalysts for the enantioselective addition of the 4-tert-butylbenzoyl group to prochiral nucleophiles. While the direct asymmetric synthesis of tertiary alkyl fluorides has been achieved through methods like Negishi cross-couplings of racemic α-halo-α-fluoroketones, applying similar stereoconvergent principles to reactions involving 4-tert-butylbenzoyl fluoride is a promising avenue. figshare.com Biocatalytic methods, which have been used for the asymmetric construction of secondary and tertiary fluorides from β-fluoro-α-ketoacids, also present an opportunity for creating chiral molecules derived from this compound. nih.gov

Table 1: Examples of Selective Fluorination Strategies Relevant to Acyl Fluoride Chemistry

| Selectivity Type | Reaction Example | Key Feature | Potential Application for this compound |

|---|---|---|---|

| Stereoselective | Asymmetric fluorination of 4-substituted isoxazolinones nih.gov | Use of a bis-cinchona alkaloid catalyst to create a fluorine-containing quaternary stereocenter. | Development of chiral catalysts for enantioselective reactions using this compound as an electrophile. |

| Stereoselective | Biocatalytic aldol (B89426) addition of β-fluoro-α-ketoacids nih.gov | Enzyme-catalyzed reaction to form enantiopure secondary or tertiary fluorides. | Enzymatic reactions to introduce the 4-tert-butylbenzoyl moiety with stereocontrol. |

| Regio- and Stereoselective | Electrophilic fluorodesilylation of α-silyl-substituted allylboronate esters researchgate.net | Transition-metal-free coupling with Selectfluor to yield (E)-boryl-substituted allyl fluorides with high selectivity. | Designing substrates where the 4-tert-butylbenzoyl group can be directed to a specific position based on directing groups. |

Integration into Flow Chemistry Systems

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation. rsc.orgrsc.org The integration of this compound chemistry into such systems is a logical step toward more efficient and scalable production of its derivatives.

The synthesis of acyl fluorides and their subsequent conversion into other functional groups are well-suited for flow reactors. For example, a continuous flow protocol has been developed for the Balz-Schiemann reaction to produce aryl fluorides, which eliminates the need to isolate potentially unstable diazonium salt intermediates. researchgate.net A similar strategy could be envisioned for the synthesis of this compound from its corresponding carboxylic acid, where the fluorinating agent is mixed in a continuous stream, minimizing handling of hazardous reagents and improving reaction control. Subsequent reactions, such as amidation or esterification, could be performed in-line by introducing a stream of the desired nucleophile into the reactor, enabling a multi-step synthesis in a single, continuous operation. rsc.org

Development of Novel Fluorination Reagents and Catalysts

The development of new reagents and catalysts is central to advancing organofluorine chemistry. While this compound is an acyl fluoride, research into new fluorinating agents can provide more efficient routes to its synthesis or uncover new reactivity patterns.

Novel Reagents: Reagents like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride have been developed as deoxofluorinating agents with high thermal stability and resistance to hydrolysis, offering advantages over traditional reagents like DAST. nih.gov The search for more efficient, safer, and more selective reagents is ongoing. For instance, thionyl fluoride (SOF₂) has been used for the rapid, column-free synthesis of acyl fluorides from carboxylic acids. nih.govrsc.org Such reagents could streamline the production of this compound.

Novel Catalysts: Catalysis is key to developing milder and more selective fluorination and acylation reactions. researchgate.net Research into fluoride-catalyzed reactions and the use of transition metals to mediate fluorination is a vibrant area. rsc.org For example, palladium-catalyzed carbonylative synthesis has been used to create acyl fluorides from organic halides. organic-chemistry.org The development of catalysts that can activate the C-F bond of this compound selectively would open up new cross-coupling possibilities. Furthermore, chiral fluoride-based catalysts are being explored to achieve atroposelectivity, which could be applied to the synthesis of complex, sterically hindered molecules derived from this compound. researchgate.net

Exploration of New Synthetic Applications beyond Current Scope

While acyl fluorides are established as stable yet reactive intermediates for forming amides and esters, the future scope for this compound lies in exploring its utility in less conventional transformations and new molecular architectures.

Medicinal and Agrochemical Chemistry: The tert-butyl group is a common motif in bioactive molecules, often used to enhance metabolic stability or modulate lipophilicity. The unique properties of the acyl fluoride group can be leveraged for late-stage functionalization of complex drug candidates. rsc.org The development of methods to incorporate the 4-tert-butylbenzoyl moiety into novel heterocyclic scaffolds or as a key component in covalent inhibitors is a promising research direction.

Materials Science: Fluorinated polymers and materials often exhibit unique properties such as high thermal stability and low surface energy. This compound could serve as a monomer or a modifying agent for the synthesis of novel fluorinated polymers, liquid crystals, or organic light-emitting diode (OLED) materials.

PET Imaging: The synthesis of radiolabeled compounds for Positron Emission Tomography (PET) is a critical tool in medical diagnostics and drug development. harvard.edu While typically involving the introduction of ¹⁸F, research into novel fluorination chemistry is essential. Developing methods for the efficient synthesis of an ¹⁸F-labeled version of this compound could enable its use as a precursor for novel PET tracers.

Advanced Mechanistic Insights through in situ Spectroscopic Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing methods and designing new transformations. The use of in situ spectroscopic techniques allows for real-time monitoring of reactions, providing valuable data on reaction kinetics, intermediates, and byproduct formation.

For reactions involving this compound, ¹⁹F NMR spectroscopy is a particularly powerful tool. It allows for the direct observation of the fluorine nucleus, enabling precise tracking of the conversion of the starting material to the product. rsc.org Kinetic studies using ¹⁹F NMR can help elucidate the role of catalysts and additives, as demonstrated in the synthesis of acyl fluorides using sulfuryl fluoride, where halide additives were found to accelerate the reaction. researchgate.net Similar in situ studies could be used to optimize the synthesis of this compound itself or to understand the mechanism of its subsequent reactions in detail. Combining experimental in situ data with computational studies, such as Density Functional Theory (DFT) calculations, can provide a comprehensive picture of the reaction pathway, including transition state energies, which can guide the development of more efficient and selective processes. researchgate.net

Table 2: Spectroscopic and Computational Techniques for Mechanistic Studies

| Technique | Type of Information Obtained | Relevance to this compound |

|---|---|---|

| ***In situ* ¹⁹F NMR Spectroscopy** | Real-time monitoring of fluorine-containing species, reaction kinetics, identification of intermediates. nih.govresearchgate.net | Quantifying the rate of formation of this compound and its derivatives; identifying transient intermediates in catalytic cycles. |

| ***In situ* IR/Raman Spectroscopy** | Tracking changes in vibrational modes of functional groups (e.g., C=O, C-F). | Monitoring the conversion of a carboxylic acid to the acyl fluoride and its subsequent reaction with nucleophiles. |

| Computational Chemistry (DFT) | Calculation of reaction energy profiles, transition state structures, and geometries of intermediates. researchgate.net | Elucidating the precise mechanism of acylation reactions, predicting the effect of substituents on reactivity, and designing more effective catalysts. |

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 4-tert-butylbenzoyl fluoride in laboratory settings?

- Methodological Answer : Due to its corrosive and moisture-sensitive nature, strict safety measures are required. Use anhydrous reaction conditions (e.g., Schlenk lines), wear acid-resistant gloves, protective eyewear, and lab coats. Store in sealed, moisture-free containers under inert gas (e.g., argon). Waste should be neutralized with a mild base (e.g., sodium bicarbonate) before disposal via certified hazardous waste services .

Q. What synthetic strategies are effective for preparing this compound?

- Methodological Answer : A common route involves reacting 4-tert-butylbenzoic acid with a fluorinating agent like cyanuric fluoride (C₃N₃F₃) in the presence of a base (e.g., pyridine) to stabilize the intermediate. Reaction progress can be monitored via ¹⁹F NMR to confirm fluoride substitution. Ensure anhydrous solvents (e.g., dry dichloromethane) to prevent hydrolysis to the carboxylic acid .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in amber glass vials under inert atmosphere (argon or nitrogen) at –20°C. Use molecular sieves (3Å) to absorb residual moisture. Regularly check for degradation (e.g., via FT-IR for carbonyl peak shifts or gas chromatography for volatile byproducts) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields or byproduct profiles during synthesis?

- Methodological Answer : Contradictions in yield data often arise from variations in fluorinating agent purity or moisture levels. Systematic optimization using design-of-experiments (DoE) can identify critical parameters (e.g., stoichiometry, temperature). High-resolution mass spectrometry (HRMS) and ¹³C/¹⁹F NMR help characterize byproducts (e.g., hydrolyzed acids or dimerized species) .

Q. What advanced analytical techniques validate the structural integrity of this compound?

- Methodological Answer : Combine X-ray crystallography for solid-state conformation analysis, ¹⁹F NMR (δ ~ -150 ppm for acyl fluorides), and IR spectroscopy (C=O stretch ~1770 cm⁻¹). Purity can be assessed via reverse-phase HPLC with UV detection (λ = 254 nm) and cross-referenced with NIST spectral libraries .

Q. How does the tert-butyl group influence reactivity in nucleophilic acyl substitutions?

- Methodological Answer : The bulky tert-butyl group sterically hinders nucleophilic attack at the carbonyl carbon, reducing reaction rates. Kinetic studies (e.g., using pseudo-first-order conditions with amines) can quantify steric effects. Computational modeling (DFT) further elucidates electronic impacts on transition-state stabilization .

Methodological Considerations for Data Analysis

- Contradiction Management : Inconsistent literature data (e.g., conflicting reaction yields) should be addressed by replicating experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagents). Use statistical tools like Grubbs’ test to identify outliers in datasets .

- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH) to predict degradation pathways. LC-MS can identify hydrolysis products, while thermogravimetric analysis (TGA) assesses thermal decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.